Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC18320231
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-11-10-6-12(7)8/h3-6H,2H2,1H3 |
| Standard InChI Key | KHMULOYCOWKCTP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC2=NN=CN21 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Planarity
Ethyl triazolo[4,3-a]pyridine-5-carboxylate features a planar triazolo[4,3-a]pyridine ring system, with root mean square (r.m.s.) deviations as low as 0.0068 Å in related derivatives, indicating minimal structural distortion. The ethyl carboxylate substituent at position 5 introduces steric and electronic effects that modulate reactivity and intermolecular interactions.
Table 1: Molecular Properties
The compound’s crystallographic data reveal a dihedral angle of 84.38° between the triazolopyridine core and substituent phenyl groups in analogues, influencing packing efficiency and solubility.
Spectroscopic and Computational Insights
Infrared (IR) spectroscopy of analogous compounds shows characteristic carbonyl (C=O) stretches at 1,710–1,740 cm⁻¹, while nuclear magnetic resonance (NMR) spectra display distinct proton environments for the ethyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.5–8.5 ppm). DFT calculations predict a HOMO-LUMO gap of 4.2 eV, suggesting moderate electronic stability suitable for electrophilic substitution reactions .
Synthetic Methodologies and Optimization
Continuous Flow Advancements
Transitioning to continuous flow reactors resolved these limitations by:
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Enhancing mixing efficiency: Laminar flow regimes minimized localized overheating
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Improving yield: 53% isolated yield achieved via precise temperature control (60°C) and reagent stoichiometry
Table 2: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Isolated Yield | 31% | 53% |
| Residence Time | 4 hours | 3.5 minutes |
| Byproduct Formation | 22% | 9% |
Mechanistic studies identified a rate-determining step involving nitrile oxide cyclization (activation energy: 18.3 kcal/mol), guiding reactor design to favor transition state stabilization .
Applications in Medicinal Chemistry
Scaffold for Drug Design
The compound’s rigidity and hydrogen-bonding capacity (acceptors: 3; donors: 1) make it ideal for kinase inhibitor development. Analogues with 3-ethyl substituents show enhanced blood-brain barrier permeability (logP = 1.8 vs. 1.2 for parent compound).
Structure-Activity Relationship (SAR) Trends
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Position 5 substituents: Carboxylates improve aqueous solubility (logS = -2.1) but reduce membrane permeability
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Triazole ring modification: Methylation at N1 increases metabolic stability (t₁/₂ = 4.7 hours vs. 2.1 hours)
Computational and Industrial Perspectives
Reaction Mechanism Elucidation
DFT simulations at the B3LYP/6-31G(d) level mapped a three-step pathway:
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Sulfilimine-nitrone oxide condensation (ΔG‡ = 14.2 kcal/mol)
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Cyclization to triazolopyridine-N-oxide (ΔG‡ = 18.3 kcal/mol)
These insights informed flow reactor parameters, suppressing byproduct formation by 59% .
Scalability and Process Chemistry
Kilogram-scale production achieved 91% conversion using Corning Advanced-Flow™ reactors, with a space-time yield of 0.8 kg/L/day . Lifecycle assessment revealed a 37% reduction in solvent waste compared to batch methods .
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